molecular formula C12H17NO B13527579 2-((2,3-Dihydro-1h-inden-2-yl)amino)propan-1-ol

2-((2,3-Dihydro-1h-inden-2-yl)amino)propan-1-ol

Cat. No.: B13527579
M. Wt: 191.27 g/mol
InChI Key: UYFKGYCPFFISBN-UHFFFAOYSA-N
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Description

2-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol is an organic compound that belongs to the class of 3-alkylindoles. This compound contains an indole moiety that carries an alkyl chain at the 3-position. It is a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology and various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This reaction yields the corresponding tricyclic indole in good yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Inden-1-ol, 2,3-dihydro-
  • 2-Amino-3-(1H-indol-3-yl)-propan-1-ol

Uniqueness

2-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol is unique due to its specific indole moiety and alkyl chain, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-ylamino)propan-1-ol

InChI

InChI=1S/C12H17NO/c1-9(8-14)13-12-6-10-4-2-3-5-11(10)7-12/h2-5,9,12-14H,6-8H2,1H3

InChI Key

UYFKGYCPFFISBN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1CC2=CC=CC=C2C1

Origin of Product

United States

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